molecular formula C19H18N2S B7831440 4-[4-(methylthio)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-[4-(methylthio)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B7831440
M. Wt: 306.4 g/mol
InChI Key: DFKLMRLCXAUNIQ-UHFFFAOYSA-N
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Description

4-[4-(methylthio)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a][1,4]benzodiazepine core fused with a phenyl ring substituted with a methylthio group. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.

Properties

IUPAC Name

4-(4-methylsulfanylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2S/c1-22-16-10-8-14(9-11-16)19-18-7-4-12-21(18)17-6-3-2-5-15(17)13-20-19/h2-12,19-20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKLMRLCXAUNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=CC=CN3C4=CC=CC=C4CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(methylthio)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a][1,4]benzodiazepine Core: This step involves the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a suitable reagent like a carboxylic acid or its derivative.

    Introduction of the Methylthio Group: The phenyl ring is then functionalized with a methylthio group using reagents like methylthiol or dimethyl disulfide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(methylthio)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the benzodiazepine core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the benzodiazepine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzodiazepine derivatives.

    Substitution: Substituted benzodiazepine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anxiolytic and anticonvulsant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(methylthio)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Alprazolam: Known for its use in treating anxiety and panic disorders.

    Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Uniqueness

4-[4-(methylthio)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific structural features, such as the methylthio group and the pyrrolo[1,2-a][1,4]benzodiazepine core

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